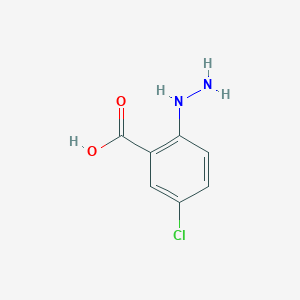

5-Chloro-2-hydrazinylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Chloro-2-hydrazinylbenzoic acid is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

5-Chloro-2-hydrazinylbenzoic acid is a compound of significant interest in the field of medicinal chemistry and material science, primarily due to its versatile applications in drug development, synthesis of novel compounds, and potential therapeutic effects. This article will explore the scientific research applications of this compound, supported by comprehensive data tables and documented case studies.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds derived from this compound. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). These studies often employ flow cytometry to assess apoptosis induction, revealing promising IC50 values indicating effective cell growth inhibition.

Key Findings:

- Compounds derived from this compound demonstrated significant cytotoxicity, with IC50 values ranging from 23.5 μM to 26 μM against MCF-7 cells .

- Apoptotic effects were confirmed through Annexin V-FITC staining, showing increased early and late apoptotic cell populations post-treatment.

Antioxidant Properties

The antioxidant activity of this compound derivatives has been investigated as well. Studies indicate that these compounds can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Research Insights:

- In vitro assays have shown that certain derivatives exhibit strong antioxidant properties, contributing to their potential as therapeutic agents in oxidative stress-related conditions .

Synthesis of Novel Compounds

This compound serves as an important building block in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of more complex structures that may possess enhanced biological activities.

Synthesis Examples:

- The compound has been utilized in the synthesis of 1,2,4-triazoloquinazolines, which are known for their diverse pharmacological activities including adenosine antagonism and antimicrobial properties .

Polymer Chemistry

In material science, this compound has been explored for its role in polymerization processes. Its hydrazine functionality can engage in condensation reactions leading to the formation of polymers with desirable mechanical and thermal properties.

Material Properties:

- Polymers synthesized using this compound exhibit improved thermal stability and mechanical strength compared to conventional polymers .

Case Study 1: Antitumor Efficacy

A study conducted on a series of hydrazine derivatives derived from this compound demonstrated notable antitumor efficacy. The research involved synthesizing multiple derivatives and evaluating their effects on MCF-7 cells.

| Compound | IC50 (μM) | Apoptosis Induction |

|---|---|---|

| Compound A | 25 | Early: 17.3% Late: 3.6% |

| Compound B | 26 | Early: 10.1% Late: 3.1% |

| Compound C | 23.5 | Early: 6.3% Late: Not significant |

This table summarizes the cytotoxic effects and apoptosis induction observed in treated cells .

Case Study 2: Antioxidant Activity Assessment

In another study focusing on antioxidant properties, derivatives were tested using DPPH radical scavenging assays:

| Compound | Scavenging Activity (%) |

|---|---|

| Compound D | 85% |

| Compound E | 78% |

| Control (Vitamin C) | 90% |

These results indicate that while some derivatives show strong antioxidant activity comparable to established antioxidants like Vitamin C, further optimization is needed for enhanced efficacy .

Propiedades

Fórmula molecular |

C7H7ClN2O2 |

|---|---|

Peso molecular |

186.59 g/mol |

Nombre IUPAC |

5-chloro-2-hydrazinylbenzoic acid |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-1-2-6(10-9)5(3-4)7(11)12/h1-3,10H,9H2,(H,11,12) |

Clave InChI |

FWGSYXZLPCUQDP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Cl)C(=O)O)NN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.